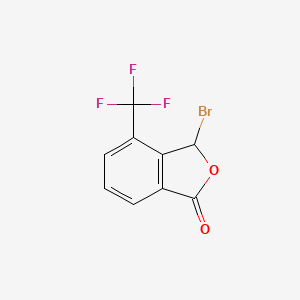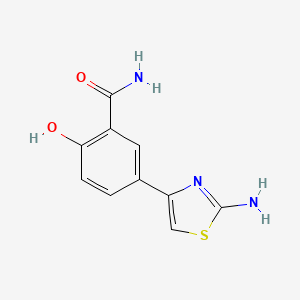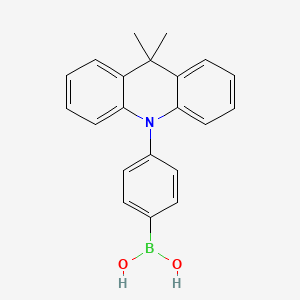
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further connected to a 9,9-dimethylacridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Acridine Derivative: The synthesis begins with the preparation of 9,9-dimethylacridine. This can be achieved through a Friedel-Crafts alkylation reaction where acridine is reacted with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination: The next step involves bromination of the acridine derivative to introduce a bromine atom at the 10-position. This can be done using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.
Suzuki Coupling: The final step is the Suzuki-Miyaura cross-coupling reaction. The brominated acridine derivative is coupled with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium carbonate) in a solvent such as toluene or ethanol. This reaction forms the desired this compound.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to enhance the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The acridine moiety can be reduced under specific conditions, although this is less common.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, or other mild oxidizing agents.
Reduction: Catalytic hydrogenation or other reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products
Oxidation: Formation of the corresponding phenol.
Substitution: Formation of various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (4-(9,9-Dimethylacridin-10(9H
Propriétés
Formule moléculaire |
C21H20BNO2 |
|---|---|
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
[4-(9,9-dimethylacridin-10-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H20BNO2/c1-21(2)17-7-3-5-9-19(17)23(20-10-6-4-8-18(20)21)16-13-11-15(12-14-16)22(24)25/h3-14,24-25H,1-2H3 |
Clé InChI |
MBTJJIPZMXCOMB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3C(C4=CC=CC=C42)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


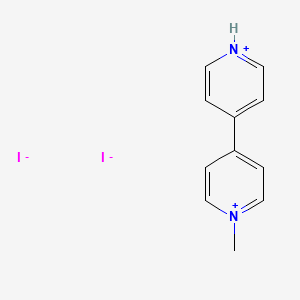
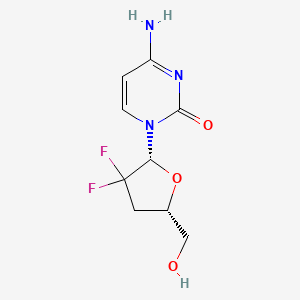
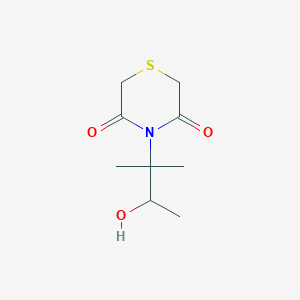
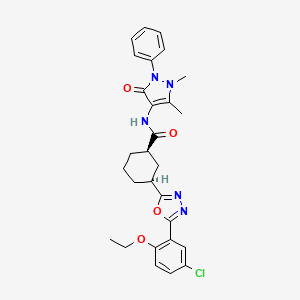
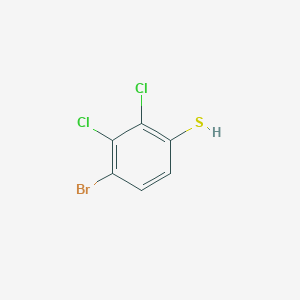
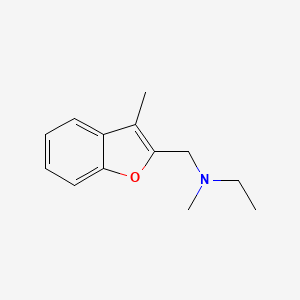

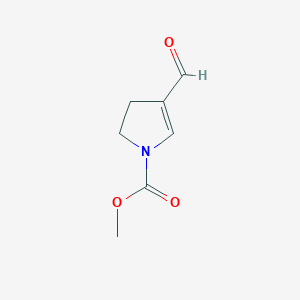
![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)

